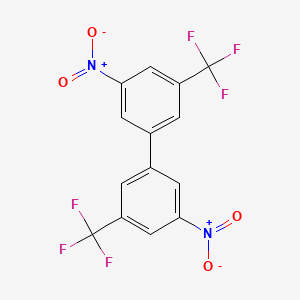

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-1-7(3-11(5-9)21(23)24)8-2-10(14(18,19)20)6-12(4-8)22(25)26/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDTONHCGHJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681486 | |

| Record name | 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194344-28-0 | |

| Record name | 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Core Formation via Cobalt-Mediated Coupling

Method Overview :

A symmetrical biphenyl precursor with trifluoromethyl groups is synthesized using cobalt(II) bromide and zinc powder in acetonitrile. This method, adapted from oxidative coupling protocols, forms the biphenyl scaffold.

- Catalyst : CoBr₂ (13 mol%)

- Reductant : Zn powder (20 mmol)

- Solvent : MeCN

- Oxidant : p-Benzoquinone

- Temperature : 20°C

- Combine CoBr₂, Zn, and allyl chloride in acetonitrile.

- Add trifluoroacetate-substituted aryl bromide (e.g., 3-bromo-5-trifluoromethylbenzene).

- Stir until aryl halide consumption (monitored via GC).

- Introduce p-benzoquinone to oxidize intermediates to biphenyl.

- Isolate via acid hydrolysis and column chromatography.

Yield : ~65% (for analogous biaryl synthesis).

Key Consideration :

This step generates 5,5'-bis(trifluoromethyl)-1,1'-biphenyl, which serves as the precursor for subsequent nitration.

Regioselective Nitration Using Ammonium Nitrate

Method Overview :

Nitration of the biphenyl precursor is achieved using ammonium nitrate and sulfonyl chloride in N-methylpyrrolidone (NMP), avoiding traditional mixed-acid systems.

- Nitration Reagent : NH₄NO₃ (2.5–3.5 equiv)

- Acid Catalyst : Sulfonyl chloride (1.4–2.2 equiv)

- Solvent : NMP

- Temperature : 35–40°C

- Dissolve 5,5'-bis(trifluoromethyl)-1,1'-biphenyl in NMP.

- Add sulfonyl chloride dropwise at room temperature.

- Heat to 35–40°C and introduce NH₄NO₃ in batches.

- Quench with ice water, adjust pH to neutral, and extract the oil layer.

- Purify via methanol reflux and recrystallization.

Yield : 67–91% (for analogous dinitro compounds).

Mechanistic Insight :

The electron-withdrawing trifluoromethyl groups direct nitration to the meta positions (3,3'), ensuring regioselectivity. Ammonium nitrate minimizes polynitro byproducts.

Comparative Analysis of Nitration Methods

| Parameter | Traditional Mixed Acid | Ammonium Nitrate |

|---|---|---|

| Yield | 50–60% | 67–91% |

| Byproducts | Polynitro compounds | Minimal |

| Safety | High risk (corrosive) | Moderate |

| Workup Complexity | High | Low |

Optimization Strategies

- Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance nitration efficiency by stabilizing intermediates.

- Temperature Control : Maintaining 35–40°C prevents over-nitration.

- Stoichiometry : A molar ratio of 1:1.4–2.2 (biphenyl:sulfonyl chloride) balances reactivity and selectivity.

Challenges and Mitigation

- Regioselectivity : Trifluoromethyl groups strongly direct nitration, but competing para substitution may occur. Use of bulky solvents (e.g., DMF) can improve meta preference.

- Purification : Silica gel chromatography (petroleum ether/Et₂O) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as phenoxide ions in the presence of potassium carbonate in dipolar aprotic solvents are commonly used.

Major Products Formed

Reduction: The major product formed is 3,3’-diamino-5,5’-bis(trifluoromethyl)-1,1’-biphenyl.

Substitution: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Scientific Research Applications

Applications in Scientific Research

1. Chemical Synthesis:

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl is utilized as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting products, making them valuable in pharmaceutical chemistry.

2. Material Science:

This compound is studied for its potential use in developing advanced materials, particularly in the field of polymers and coatings. The presence of trifluoromethyl groups can improve the thermal and chemical stability of materials.

3. Biological Activity Studies:

Research indicates that this compound may exhibit bioactive properties, making it a candidate for further studies in medicinal chemistry. Its potential role in drug development is under investigation due to its unique structural features.

Case Studies

Mechanism of Action

The mechanism of action of 3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations. The nitro groups are electron-withdrawing, making the compound reactive towards nucleophiles. The trifluoromethyl groups enhance the compound’s stability and influence its reactivity by affecting the electron density on the biphenyl core .

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

3,3′-Dinitro-5,5′-bis(1H-1,2,4-triazole) (DNBT)

- Structure : Replaces the biphenyl core with two 1,2,4-triazole rings linked at 5,5'-positions, with nitro groups at 3,3' .

- Properties :

- Energetic Performance : Detonation velocity (~8,900 m/s) and pressure (~34 GPa) due to high nitrogen content (N% = 47.6%) .

- Thermal Stability : Decomposition temperature (Tₐ = 220°C), typical for nitrogen-rich heterocycles .

- Sensitivity : Impact sensitivity (IS = 4 J) and friction sensitivity (FS = 80 N), indicating moderate sensitivity .

- Applications : Used in explosives and propellants due to balanced energy and stability .

Dihydroxylammonium-3,3′-dinitro-5,5′-bis(1,2,4-triazole)-1,1′-diolate (MAD-X1)

- Structure : Ionic derivative of DNBT with hydroxylammonium counterions and N-oxide functionalities .

- Properties :

Comparison to Target Compound

- Trifluoromethyl groups enhance thermal stability (predicted Tₐ > 250°C) and may reduce sensitivity by steric shielding of nitro groups .

Fluorinated Biphenyl Derivatives

5,5′-Bis(trifluoromethyl)-1,1′-binaphthyl

- Properties :

- Contrast : The absence of nitro groups eliminates energetic applications but highlights the role of -CF₃ in enhancing chemical inertness and solubility .

3,3′-Bipyridine-6,6′-dicarbonitrile

- Structure: Bipyridine core with cyano (-CN) groups, lacking nitro or -CF₃ substituents .

- Properties :

- Applications : Ligand in coordination chemistry and photovoltaic materials .

Biological Activity

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl (CAS No. 194344-28-0) is an organic compound notable for its unique structural features, including two nitro groups and two trifluoromethyl groups attached to a biphenyl core. This compound has garnered interest in various fields, particularly in medicinal and industrial chemistry, due to its potential biological activities.

- Molecular Formula : C14H6F6N2O4

- Molecular Weight : 380.20 g/mol

- CAS Number : 194344-28-0

Synthesis

The synthesis of this compound typically involves the nitration of 5,5'-bis(trifluoromethyl)-1,1'-biphenyl using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process is exothermic and requires careful monitoring to prevent overheating.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia).

- IC50 Values : The compound demonstrated varying inhibitory effects on cell proliferation across different lines:

These findings suggest that the compound may selectively inhibit cancer cell growth while displaying reduced toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is primarily through its ability to undergo various chemical transformations:

- The electron-withdrawing nature of the nitro groups enhances reactivity towards nucleophiles.

- The trifluoromethyl groups contribute to the stability and reactivity profile of the biphenyl core.

Study on Anticancer Properties

A detailed investigation into the anticancer properties of a derivative compound based on this compound was conducted using MTT assays:

- Results :

| Concentration (µM) | Jurkat Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 30.38 |

| 20 | 21.24 | 15.05 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3,3’-Dinitro-5,5’-bis(trifluoromethyl)diphenyl ether , the unique combination of functional groups in This compound imparts distinct chemical properties that enhance its reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.